molecular formula C27H29N5O4 B2826547 2-[1-(2-cyano-3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}phenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866043-03-0

2-[1-(2-cyano-3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}phenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

Cat. No. B2826547
CAS RN: 866043-03-0
M. Wt: 487.56
InChI Key: HPSZEYITCFIQKH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a cyano group (-CN), a diethylamino group (-N(C2H5)2), a pyrrole ring, and an oxoacetamide group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the pyrrole rings could potentially lead to aromaticity, which would greatly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the cyano group is electrophilic and could be susceptible to nucleophilic attack. The diethylamino group could act as a base or nucleophile in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the cyano group and the amide could influence its solubility and boiling/melting points .

Future Directions

Given the complexity of this compound, there could be many interesting directions for future research. For example, researchers could explore its potential uses in medicinal chemistry, its reactivity with various reagents, or its physical properties under different conditions .

properties

IUPAC Name

2-[1-[2-cyano-3-[2-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]phenyl]pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-5-29(6-2)26(35)24(33)22-14-10-16-31(22)20-12-9-13-21(19(20)18-28)32-17-11-15-23(32)25(34)27(36)30(7-3)8-4/h9-17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSZEYITCFIQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)N3C=CC=C3C(=O)C(=O)N(CC)CC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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